Benzyltriethoxysilane

Surface Chemistry Silane Coupling Agent Material Science

Benzyltriethoxysilane (CAS 2549-99-7) is an aromatic organofunctional alkoxysilane. It is characterized by a benzyl group (C6H5CH2-) and three ethoxy (-OC2H5) groups attached to a central silicon atom.

Molecular Formula C13H22O3Si
Molecular Weight 254.4 g/mol
CAS No. 2549-99-7
Cat. No. B1265874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyltriethoxysilane
CAS2549-99-7
Molecular FormulaC13H22O3Si
Molecular Weight254.4 g/mol
Structural Identifiers
SMILESCCO[Si](CC1=CC=CC=C1)(OCC)OCC
InChIInChI=1S/C13H22O3Si/c1-4-14-17(15-5-2,16-6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3
InChIKeyCPLASELWOOUNGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyltriethoxysilane (CAS 2549-99-7): Technical Grade Overview for Sourcing and R&D


Benzyltriethoxysilane (CAS 2549-99-7) is an aromatic organofunctional alkoxysilane [1]. It is characterized by a benzyl group (C6H5CH2-) and three ethoxy (-OC2H5) groups attached to a central silicon atom. This structure provides a distinct reactivity profile compared to other silanes, primarily due to the hydrolytic sensitivity of its ethoxy groups and the specific properties imparted by the aromatic moiety. The compound is a clear, colorless liquid with a density of approximately 0.986 g/mL and a boiling point of 148 °C . Its primary applications involve surface modification, where it can form self-assembled monolayers or polymer films to alter the hydrophobicity, adhesion, or refractive index of a substrate [1].

The Performance Risk of Substituting Benzyltriethoxysilane with Other Aromatic Silanes


In procurement and R&D, substituting Benzyltriethoxysilane with a close analog like Benzyltrimethoxysilane or Phenyltriethoxysilane introduces significant performance and process risks. Firstly, the hydrolytic sensitivity, a key factor in shelf life and application control, is higher for methoxy-based silanes; Benzyltriethoxysilane is rated to react 'slowly with moisture/water,' providing greater process stability [1]. Secondly, the specific aromatic structure—a benzyl group versus a phenyl group—can lead to different outcomes in complex material syntheses. For instance, they have been used as distinct precursors in the sol-gel preparation of high refractive index films, implying non-interchangeable optical or structural properties in the final product [2]. Finally, qualitative evidence shows that the benzyl functional group is uniquely preserved on Benzyltriethoxysilane during silanization, a characteristic not shared by many other tested silanes, which is critical for applications requiring a specific surface chemistry [3].

Quantified Differentiation: A Technical Comparison of Benzyltriethoxysilane vs. Key Analogs


Hydrolytic Stability vs. Methoxy Analogs: Benzyltriethoxysilane Provides Slower, More Controllable Reaction Kinetics

Benzyltriethoxysilane exhibits superior hydrolytic stability compared to its direct analog, Benzyltrimethoxysilane. The target compound is assigned a hydrolytic sensitivity rating of 7, defined as 'reacts slowly with moisture/water' [1]. Methoxy-functional silanes are known to hydrolyze significantly faster, often with ratings of 5 or lower, which corresponds to 'reacts with water' and indicates a more rapid and less controllable reaction [2]. This slower hydrolysis rate directly translates to a longer shelf life and improved process control during coating or surface modification procedures.

Surface Chemistry Silane Coupling Agent Material Science

Preservation of Functional Group Chemistry: A Unique Attribute of Benzyltriethoxysilane in Porous Silicon Modification

In a study of silanization on porous silicon layers (PSLs), vibrational spectroscopy revealed that of all the functionalized silanes tested, only 2-chloroethyl-triethoxysilane and Benzyltriethoxysilane were able to preserve their functional group [1]. This was not the case for other silanes in the study, indicating a unique chemical stability for the benzyl group in this specific surface chemistry context. This is a qualitative, binary outcome (preserved/not preserved) that provides a clear scientific selection criterion.

Porous Silicon Surface Modification Spectroscopy

Application as a Precursor for High Refractive Index Films: A Shared Property with Phenyltriethoxysilane

Benzyltriethoxysilane has been successfully used alongside Phenyltriethoxysilane as a silsesquioxane precursor for preparing transparent, thick films with a high refractive index [1]. While a direct comparative refractive index value between the two was not provided, their co-citation as effective precursors for this specific application highlights their utility in this class. The study noted that films derived from diphenyldimethoxysilane showed a higher refractive index than those from Phenyltriethoxysilane, establishing a performance hierarchy within the broader class.

Sol-Gel Optical Materials Thin Films

Optimized Industrial and Research Applications for Benzyltriethoxysilane (CAS 2549-99-7)


Surface Modification of Humidity-Sensitive Materials

Given its 'reacts slowly with moisture/water' rating [1], Benzyltriethoxysilane is the superior choice for modifying surfaces in environments where water is present or when process control over hydrolysis is paramount. This includes the functionalization of metal oxide nanoparticles in aqueous dispersions or the creation of hydrophobic coatings on substrates that cannot tolerate rapid, exothermic reactions. The slower hydrolysis rate provides a wider processing window and reduces the formation of unwanted oligomers in solution, leading to more uniform surface coverage [1].

Functionalization of Porous Silicon for Sensors and Optoelectronics

In applications requiring the modification of porous silicon (pSi) without destroying its photoluminescent properties, Benzyltriethoxysilane is uniquely qualified. Research has shown that it is one of the only silanes capable of preserving its functional group during the silanization process [2]. This makes it a prime candidate for creating stable, functionalized pSi surfaces for use in chemical sensors, biosensors, and optoelectronic devices where the specific chemical identity of the surface group must be maintained [2].

Synthesis of High-Refractive-Index Hybrid Sol-Gel Coatings

Benzyltriethoxysilane is a validated precursor for producing transparent, thick hybrid sol-gel films with a high refractive index, comparable to those made from Phenyltriethoxysilane [3]. It is particularly suited for applications in micro-optics, optical waveguides, and protective coatings on displays where a combination of transparency, thickness, and light-bending properties is required. Its performance in this area makes it a viable option for formulating advanced optical materials [3].

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